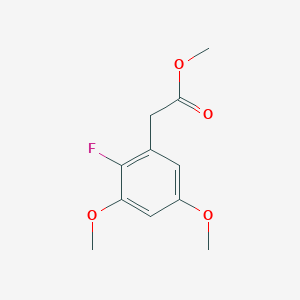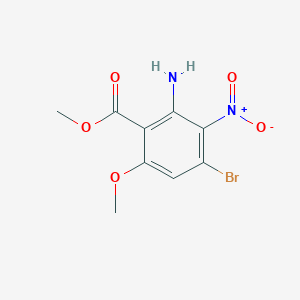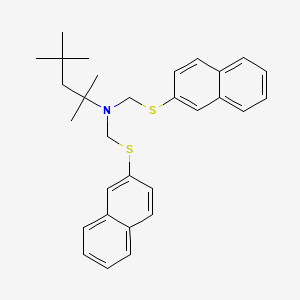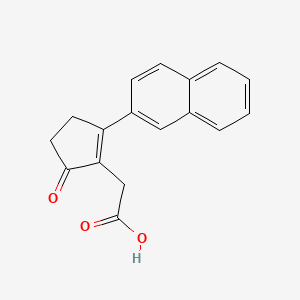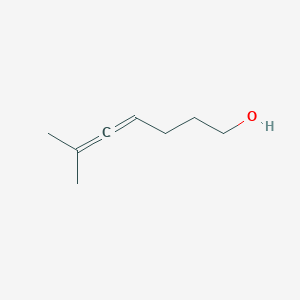![molecular formula C14H18Cl4O2S4 B13986428 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol CAS No. 19988-92-2](/img/structure/B13986428.png)
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is a synthetic organic compound characterized by the presence of four 2-chloroethylsulfanyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol typically involves the reaction of 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:
- Dissolve 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrakis(2-hydroxyethylthio)benzene: Similar structure but with hydroxyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-methoxyethylthio)benzene: Contains methoxyethyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-ethoxyethylthio)benzene: Contains ethoxyethyl groups instead of chloroethyl groups.
Uniqueness
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups make it particularly suitable for nucleophilic substitution reactions, which can be leveraged in various synthetic and research applications.
属性
CAS 编号 |
19988-92-2 |
|---|---|
分子式 |
C14H18Cl4O2S4 |
分子量 |
488.4 g/mol |
IUPAC 名称 |
2,3,5,6-tetrakis(2-chloroethylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H18Cl4O2S4/c15-1-5-21-11-9(19)13(23-7-3-17)14(24-8-4-18)10(20)12(11)22-6-2-16/h19-20H,1-8H2 |
InChI 键 |
WFQJIVWXUCGSLV-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)SC1=C(C(=C(C(=C1SCCCl)O)SCCCl)SCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


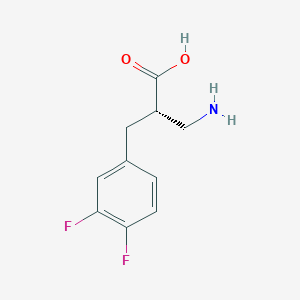
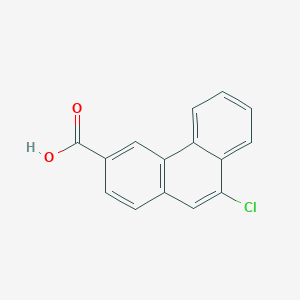

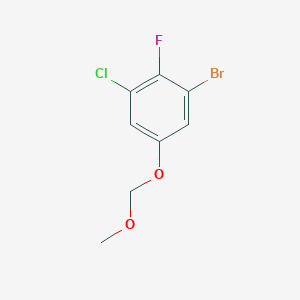

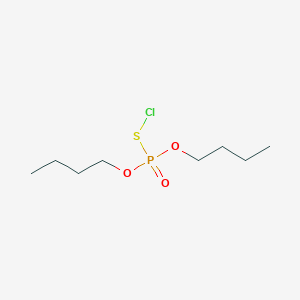

![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
